N2-Phenoxyacetylguanosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H19N5O7 |

|---|---|

Molecular Weight |

417.4 g/mol |

IUPAC Name |

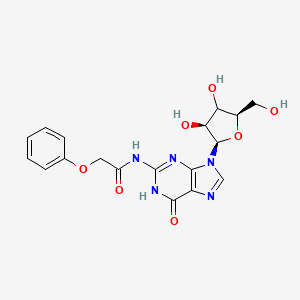

N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide |

InChI |

InChI=1S/C18H19N5O7/c24-6-10-13(26)14(27)17(30-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)7-29-9-4-2-1-3-5-9/h1-5,8,10,13-14,17,24,26-27H,6-7H2,(H2,20,21,22,25,28)/t10-,13?,14+,17-/m1/s1 |

InChI Key |

FOOYAXZEBFXEJD-WYNAFHSXSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@H](C([C@H](O4)CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of N2-Phenoxyacetylguanosine?

For Researchers, Scientists, and Drug Development Professionals

N2-Phenoxyacetylguanosine is a synthetic derivative of the natural nucleoside guanosine (B1672433). This modification, the addition of a phenoxyacetyl group at the N2 position of the guanine (B1146940) base, confers unique chemical and biological properties to the molecule, making it a valuable tool in various research and drug development applications. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activity, particularly its role as an agonist for Toll-like receptor 7 (TLR7).

Core Chemical Properties

This compound is a white to off-white solid with the chemical formula C18H19N5O7 and a molecular weight of 417.37 g/mol .[1] It is characterized by its limited solubility in common organic solvents, being soluble in dimethyl sulfoxide (B87167) (DMSO) and only slightly soluble in methanol (B129727).[2][3] The compound has a distinct melting point in the range of 159-160 °C.[2][3][4] For optimal stability, this compound should be stored at 2-8°C.[1]

| Property | Value | Source(s) |

| Molecular Formula | C18H19N5O7 | [1][5] |

| Molecular Weight | 417.37 g/mol | [1][4][5] |

| CAS Number | 119824-66-7 | [1][2][3][5] |

| Appearance | White to off-white solid | [2][3][5] |

| Melting Point | 159-160 °C | [2][3][4] |

| Solubility | Soluble in DMSO, slightly soluble in methanol | [2][3] |

| Storage Conditions | 2-8°C | [1] |

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound is a multi-step process that involves the protection of the hydroxyl groups of the guanosine ribose moiety, followed by the acylation of the N2 position of the guanine base, and subsequent deprotection.

Experimental Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a generalized procedure based on established methods for the synthesis of N2-acylguanosine derivatives.

Step 1: Protection of Guanosine Hydroxyl Groups

-

Materials: Guanosine, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dry guanosine under vacuum.

-

Dissolve the dried guanosine in anhydrous DMF.

-

Add imidazole (approximately 8 equivalents) and TBDMS-Cl (approximately 4 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 2',3',5'-O-tris(tert-butyldimethylsilyl)guanosine by silica (B1680970) gel column chromatography.

-

Step 2: Phenoxyacetylation of the N2-Amino Group

-

Materials: 2',3',5'-O-tris(tert-butyldimethylsilyl)guanosine, Phenoxyacetyl chloride, Anhydrous Pyridine.

-

Procedure:

-

Dissolve the protected guanosine in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phenoxyacetyl chloride (approximately 1.5-2 equivalents) to the solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, quench with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude N2-Phenoxyacetyl-2',3',5'-O-tris(tert-butyldimethylsilyl)guanosine is typically used in the next step without further purification.

-

Step 3: Deprotection of the Silyl Groups

-

Materials: Crude N2-Phenoxyacetyl-2',3',5'-O-tris(tert-butyldimethylsilyl)guanosine, Tetrabutylammonium fluoride (B91410) (TBAF) solution in Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the crude protected product from the previous step in THF.

-

Add a 1M solution of TBAF in THF (approximately 4 equivalents) to the reaction mixture.

-

Stir at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (B109758) to yield pure this compound.

-

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. The expected mass would correspond to the molecular formula C18H19N5O7.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the protons of the guanine base, the ribose sugar, and the phenoxyacetyl group. Key signals would include those for the anomeric proton of the ribose, the aromatic protons of the phenoxy group, and the methylene (B1212753) protons of the acetyl group.

-

¹³C NMR: The spectrum should display distinct signals for all 18 carbon atoms in the molecule, including the carbonyl carbon of the acetyl group and the carbons of the aromatic phenoxy ring and the purine (B94841) system.

-

Biological Activity: TLR7 Agonism and Signaling Pathway

This compound is recognized as a guanosine analog with potent immunostimulatory activity.[6][7] This activity is primarily mediated through its function as an agonist for Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor that plays a crucial role in the innate immune response to viral single-stranded RNA.[7][8]

The binding of this compound to TLR7 initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. This signaling pathway is dependent on the adaptor protein MyD88.

TLR7 Signaling Pathway Activated by this compound

Caption: TLR7 signaling cascade initiated by this compound.

Upon binding of this compound to TLR7 within the endosome, the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88 to its Toll/interleukin-1 receptor (TIR) domain. MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. Activated IRAK1 then interacts with and activates TNF receptor-associated factor 6 (TRAF6).

Activated TRAF6 serves as a key signaling hub, initiating two major downstream pathways:

-

NF-κB Activation: TRAF6 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation leads to the degradation of IκB and the release of the NF-κB transcription factor (typically the p50/p65 heterodimer). The released NF-κB then translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-

IRF Activation: TRAF6 also plays a role in the activation of interferon regulatory factors (IRFs), particularly IRF7. Activated IRF7 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β), which are critical for antiviral responses.

Conclusion

This compound is a well-characterized synthetic nucleoside with defined chemical properties and significant biological activity. Its ability to specifically activate the TLR7 signaling pathway makes it an invaluable tool for researchers studying innate immunity, viral infections, and the development of novel immunomodulatory therapies. The detailed protocols and pathway information provided in this guide offer a solid foundation for the synthesis, characterization, and application of this important compound in a research setting.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel synthesis of 2'-O-methylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. [PDF] Novel synthesis of 2'-O-methylguanosine. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of N2-Phenoxyacetylguanosine

This document provides an in-depth technical overview of the synthesis pathway for N2-Phenoxyacetylguanosine, a crucial building block in the chemical synthesis of oligonucleotides. This guide is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry. It details the chemical reactions, experimental procedures, and quantitative data associated with the synthesis, and includes visual representations of the synthetic pathway.

Introduction

The phenoxyacetyl group serves as a valuable protecting group for the exocyclic amino function of guanosine (B1672433) during solid-phase oligonucleotide synthesis. Its lability under mild basic conditions makes it particularly suitable for the synthesis of oligonucleotides containing sensitive modifications[1][2]. The synthesis of this compound involves the selective acylation of the N2-amino group of guanosine. A common strategy to achieve this selectivity is through the transient protection of the hydroxyl groups of the ribose sugar using silylating agents[3].

Synthesis Pathway

The primary route for the synthesis of this compound involves a two-step process: transient silylation of the hydroxyl groups of guanosine followed by selective acylation of the exocyclic amino group.

Figure 1: General synthesis pathway for this compound.

A similar, well-documented synthesis has been reported for the deoxyribonucleoside analogue, 2-N-(Phenoxyacetyl)-8-oxo-7,8-dihydro-2′-deoxyguanosine, which follows a comparable strategy of silylation followed by acylation[4].

Experimental Protocols

The following are detailed experimental protocols derived from analogous syntheses described in the literature. These protocols are provided as a guide and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of 2-N-(Phenoxyacetyl)-8-oxo-7,8-dihydro-2′-deoxyguanosine[4]

This protocol details the synthesis of a related N2-phenoxyacetylated guanosine derivative and can be adapted for guanosine.

-

Drying: 200 mg (700 µmol) of 8-oxo-7,8-dihydro-2′-deoxyguanosine is dried by repeated co-evaporation with dry pyridine.

-

Dissolution: The dried starting material is dissolved in 10 ml of dry pyridine under an argon atmosphere.

-

Silylation: To the stirred solution, 441 µl (3.5 mmol) of trimethylchlorosilane is added. The reaction is stirred for 45 minutes.

-

Acylation: 100 µl (706 µmol) of phenoxyacetyl chloride is introduced, and the stirring is continued for 16 hours at room temperature.

-

Quenching: 1 ml of water is added to the reaction mixture to destroy the excess chloride.

-

Workup: The resulting mixture is concentrated to dryness. The residue is suspended in water, filtered, and redissolved in pyridine.

A similar transient silylation approach facilitates the N-acylation of guanosine with phenoxyacetyl chloride to yield the corresponding N-protected guanosine derivative in high yield[3].

Protocol 2: General N-Acylation of Guanosine via Transient Silylation[3]

This generalized protocol highlights the key steps for the N-acylation of guanosine.

-

Silylation: Guanosine is treated with a silylating agent, such as trimethylsilyl chloride, in a suitable solvent like pyridine. This forms a persilylated intermediate where the hydroxyl groups and the exocyclic amino group are silylated.

-

Acylation: The silylated intermediate is then reacted with phenoxyacetyl chloride. The acylation occurs preferentially at the N2-position.

-

Deprotection (Desilylation): The silyl protecting groups are removed during an aqueous workup to yield this compound.

Quantitative Data

The following table summarizes the reported yields for the synthesis of N2-phenoxyacetylated guanosine derivatives from the literature.

| Product | Starting Material | Yield | Reference |

| 2-N-(Phenoxyacetyl)-8-oxo-7,8-dihydro-2′-deoxyguanosine | 8-oxo-7,8-dihydro-2′-deoxyguanosine | 68% | [4] |

| N2-phenoxyacetyl-6-amino-9-β-D-arabinofuranosylpurine | 2,6-diamino-9-β-D-arabinofuranosylpurine | 70% | [1] |

Logical Workflow for Synthesis

The logical workflow for the synthesis of this compound is depicted in the following diagram.

Figure 2: Logical workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established procedure that relies on the principles of selective protection and acylation. The use of transient silylation is a key step in achieving high yields of the desired N2-acylated product. The phenoxyacetyl protecting group's mild removal conditions make this compound a valuable monomer for the synthesis of modified and sensitive oligonucleotides for various research and therapeutic applications.

References

N2-Phenoxyacetylguanosine: A Technical Guide to its Discovery, Synthesis, and Application in Nucleic Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of nucleic acid chemistry, the strategic use of protecting groups is paramount to the successful synthesis of oligonucleotides. Among these, N2-Phenoxyacetylguanosine has emerged as a key building block, particularly valued for its role in "fast deprotection" strategies. The phenoxyacetyl (Pac) group provides robust protection for the exocyclic amine of guanosine (B1672433) during the iterative cycles of solid-phase synthesis, yet it can be removed under mild basic conditions. This lability is crucial for the synthesis of sensitive, modified oligonucleotides and for streamlining the overall workflow. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and application of this compound in nucleic acid chemistry.

Discovery and History

The introduction of the phenoxyacetyl (Pac) protecting group for guanosine was a significant advancement in the field of oligoribonucleotide synthesis. A seminal contribution in this area was made by T. Wu and K. K. Ogilvie in their 1988 publication in Tetrahedron Letters.[1] Their work detailed the use of N-phenoxyacetylated guanosine and adenosine (B11128) phosphoramidites in the solid-phase synthesis of oligoribonucleotides, including a ribozyme sequence.[1]

The rationale behind the development of the phenoxyacetyl group was to provide an alternative to more robust protecting groups like isobutyryl, which require harsher deprotection conditions. The Pac group's sensitivity to milder basic conditions offered a significant advantage, reducing the risk of side reactions and degradation of the synthesized oligonucleotide chain.[2][3] This "fast deprotection" characteristic became particularly important with the increasing complexity of synthetic oligonucleotides, including those with various modifications for therapeutic and research applications.[3]

Synthesis of this compound and its Phosphoramidite (B1245037)

The synthesis of the this compound phosphoramidite, the active building block used in automated oligonucleotide synthesizers, is a multi-step process. It begins with the protection of the exocyclic amine of guanosine, followed by the protection of the 5'-hydroxyl group and subsequent phosphitylation of the 3'-hydroxyl group.

Key Synthetic Steps:

-

N2-Acylation: The synthesis starts with the selective acylation of the N2 position of guanosine with a phenoxyacetylating agent, such as phenoxyacetyl chloride or phenoxyacetic anhydride. A transient silylation of the O6 and amino groups of guanosine can facilitate this reaction, leading to high yields of the N2-protected guanosine derivative.[4]

-

5'-Hydroxyl Protection: The 5'-hydroxyl group is then protected with an acid-labile dimethoxytrityl (DMT) group. This is a standard procedure in nucleoside chemistry, allowing for the selective deprotection of the 5'-hydroxyl group during each cycle of oligonucleotide synthesis.

-

2'-Hydroxyl Protection (for Ribonucleosides): In the case of ribonucleosides, the 2'-hydroxyl group must also be protected, typically with a silyl (B83357) group such as tert-butyldimethylsilyl (TBDMS).

-

3'-Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This is typically achieved by reacting the protected nucleoside with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base.

Experimental Protocols

While specific, detailed protocols from the original publications can be difficult to access, the following represents a generalized, illustrative procedure for the key synthetic steps based on established methodologies in nucleic acid chemistry.

Synthesis of this compound

Materials:

-

Guanosine

-

Trimethylsilyl chloride (TMSCl)

-

Pyridine (B92270) (anhydrous)

-

Phenoxyacetyl chloride

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Guanosine is co-evaporated with anhydrous pyridine to remove residual water.

-

The dried guanosine is suspended in anhydrous pyridine, and TMSCl is added to protect the hydroxyl and amino groups.

-

The reaction mixture is cooled, and phenoxyacetyl chloride is added dropwise.

-

After the reaction is complete, the silyl groups are removed by the addition of water or a mild acid.

-

The product is purified by silica gel column chromatography to yield this compound.

Conversion to 5'-O-DMT-N2-Phenoxyacetylguanosine-3'-O-phosphoramidite

Materials:

-

This compound

-

Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine (anhydrous)

-

2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM, anhydrous)

-

Silica gel for column chromatography

Procedure:

-

This compound is dried by co-evaporation with anhydrous pyridine.

-

The dried nucleoside is dissolved in anhydrous pyridine, and DMT-Cl is added. The reaction is monitored by TLC until completion.

-

The reaction is quenched with methanol, and the solvent is evaporated. The crude 5'-O-DMT-N2-Phenoxyacetylguanosine is purified by silica gel column chromatography.

-

The purified 5'-O-DMT protected nucleoside is dissolved in anhydrous DCM, and DIPEA is added.

-

2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite is added dropwise, and the reaction is stirred under an inert atmosphere.

-

Upon completion, the reaction is quenched, and the crude phosphoramidite is purified by flash chromatography on silica gel.

Data Presentation

The performance of this compound in oligonucleotide synthesis is characterized by its high coupling efficiency and rapid deprotection kinetics.

| Parameter | Value/Condition | Notes |

| Protecting Group | Phenoxyacetyl (Pac) | For N2 of Guanosine |

| Coupling Time | 30 seconds - 2 minutes | Dependent on activator and synthesizer |

| Typical Coupling Efficiency | >98% | Comparable to standard phosphoramidites |

| Deprotection Reagent | Ammonium (B1175870) hydroxide, AMA (Ammonium hydroxide/Methylamine) | Mild basic conditions |

| Deprotection Time | 30-60 minutes with ammonium hydroxide; ~10 minutes with AMA | Significantly faster than isobutyryl group |

| Deprotection Temperature | Room temperature to 65°C | Milder temperatures are often sufficient |

Visualization of Workflows

Logical Relationship of Protecting Groups in Oligonucleotide Synthesis

Caption: Workflow of oligonucleotide synthesis and deprotection.

Experimental Workflow for this compound Phosphoramidite Synthesis

Caption: Synthesis of this compound phosphoramidite.

Conclusion

This compound has established itself as an indispensable tool in the synthesis of oligonucleotides. Its historical development was driven by the need for a guanosine building block with a protecting group that could be removed under mild conditions, a requirement that has become even more critical with the advent of complex and modified nucleic acid-based therapeutics and diagnostics. The "fast deprotection" offered by the phenoxyacetyl group, combined with its high coupling efficiency, ensures the integrity of the final oligonucleotide product while improving the overall efficiency of the synthesis process. This technical guide has provided a comprehensive overview of the discovery, synthesis, and application of this compound, offering valuable insights for researchers and professionals in the field of nucleic acid chemistry.

References

- 1. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. biotage.com [biotage.com]

- 3. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transient silylation of the guanosine O6 and amino groups facilitates N-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeeper of Guanine: A Technical Guide to N2-Phenoxyacetylguanosine in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic biology and therapeutic oligonucleotide development, the precise chemical construction of DNA and RNA strands is paramount. The fidelity of this synthesis hinges on the strategic use of protecting groups, transient molecular shields that prevent unwanted side reactions. Among these, N2-Phenoxyacetylguanosine has emerged as a valuable tool, particularly for the protection of the exocyclic amine of guanosine (B1672433). Its unique properties, including mild removal conditions, make it a preferred choice in many applications, especially when dealing with sensitive or modified oligonucleotides.

This technical guide provides a comprehensive overview of the mechanism of action of the N2-phenoxyacetyl (Pac) group for guanosine protection. It delves into the quantitative data governing its stability and cleavage, details the experimental protocols for its implementation, and visualizes the key chemical transformations and workflows involved in its use.

I. Mechanism of Action and Advantages

The primary role of the N2-phenoxyacetyl group is to protect the N2 exocyclic amine of guanine (B1146940) from reacting during the crucial phosphoramidite (B1245037) coupling step in solid-phase oligonucleotide synthesis. Unlike the unprotected amine, the amide bond of the Pac group is not nucleophilic and therefore does not interfere with the formation of the phosphite (B83602) triester linkage.

The key advantage of the phenoxyacetyl group lies in its lability under specific basic conditions, which are significantly milder than those required for more traditional protecting groups like isobutyryl (iBu) or benzoyl (Bz). The electron-withdrawing nature of the phenoxy group makes the amide carbonyl more susceptible to nucleophilic attack by bases such as ammonia (B1221849) or methylamine (B109427). This allows for rapid and efficient deprotection, minimizing the risk of damage to the synthesized oligonucleotide, particularly those containing sensitive functionalities. This is especially critical in the synthesis of RNA, where the 2'-hydroxyl group is prone to degradation under harsh basic conditions.

II. Quantitative Data: A Comparative Analysis of Protecting Group Lability

The efficiency of a protecting group is quantitatively defined by its stability during synthesis and the kinetics of its removal. The following tables summarize the cleavage half-life (t½) of the N2-phenoxyacetyl group on 2'-deoxyguanosine (B1662781) compared to other common protecting groups under various deprotection conditions.

| Protecting Group | Deprotection Reagent | Temperature (°C) | Cleavage Half-life (t½) |

| N2-Phenoxyacetyl (Pac) | Aqueous Ammonia | 25 | < 4 hours[1] |

| N2-Isobutyryl (iBu) | Aqueous Ammonia | 60 | > 17 hours[1] |

| N6-Benzoyl (Bz) - Adenine | Aqueous Ammonia | 25 | ~ 1 hour |

| N4-Benzoyl (Bz) - Cytosine | Aqueous Ammonia | 25 | ~ 30 minutes |

Table 1: Comparative Cleavage Half-lives in Aqueous Ammonia.

| Protecting Group | Deprotection Reagent | Temperature (°C) | Deprotection Time |

| N2-Phenoxyacetyl (Pac) | Gaseous Ammonia | Room Temperature | 35 minutes[2] |

| N2-Phenoxyacetyl (Pac) | Gaseous Methylamine | Room Temperature | 2 minutes[2] |

| N2-Isobutyryl (iBu) | AMA (Ammonia/Methylamine) | 65 | 10 minutes |

Table 2: Rapid Deprotection Conditions.

III. Experimental Protocols

A. Synthesis of N2-Phenoxyacetyl-2'-deoxyguanosine

This protocol describes the transient protection method for the synthesis of N2-Phenoxyacetyl-2'-deoxyguanosine.

Materials:

-

2'-deoxyguanosine

-

Trimethylchlorosilane (TMSCl)

-

Phenoxyacetyl chloride

-

Ammonia solution

-

Methanol (B129727) (MeOH)

Procedure:

-

Co-evaporate 2'-deoxyguanosine with anhydrous pyridine to remove residual water.

-

Suspend the dried 2'-deoxyguanosine in anhydrous pyridine.

-

Add trimethylchlorosilane (TMSCl) dropwise to the suspension at room temperature and stir for 2-3 hours to facilitate the formation of a silylated intermediate at the O6 and amino groups.[3]

-

Cool the reaction mixture to 0°C and add phenoxyacetyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by adding a cold aqueous ammonia solution.

-

Concentrate the mixture under reduced pressure.

-

Partition the residue between dichloromethane (DCM) and water.

-

Separate the organic layer, dry over anhydrous sodium sulfate (B86663), and evaporate to dryness.

-

Purify the crude product by silica (B1680970) gel column chromatography using a gradient of methanol in dichloromethane to yield N2-Phenoxyacetyl-2'-deoxyguanosine.

B. Synthesis of 5'-O-DMT-N2-Phenoxyacetyl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol outlines the preparation of the phosphoramidite monomer for solid-phase synthesis.

Materials:

-

N2-Phenoxyacetyl-2'-deoxyguanosine

-

Anhydrous pyridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Anhydrous dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Procedure:

-

Co-evaporate N2-Phenoxyacetyl-2'-deoxyguanosine with anhydrous pyridine.

-

Dissolve the dried nucleoside in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with methanol and concentrate the mixture.

-

Dissolve the residue in dichloromethane (DCM) and wash with aqueous sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate to dryness.

-

Purify the 5'-O-DMT-N2-Phenoxyacetyl-2'-deoxyguanosine by silica gel chromatography.

-

Co-evaporate the purified 5'-O-DMT protected nucleoside with anhydrous acetonitrile.

-

Dissolve the dried compound in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

-

Add N,N-Diisopropylethylamine (DIPEA) followed by the dropwise addition of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Stir the reaction at room temperature for 2-4 hours.

-

Quench the reaction with methanol and concentrate the mixture.

-

Purify the final phosphoramidite product by flash chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) containing a small amount of triethylamine.

C. Deprotection of the N2-Phenoxyacetyl Group from a Synthesized Oligonucleotide

This protocol describes the final deprotection step to remove the Pac group from the guanine bases.

Materials:

-

Oligonucleotide bound to solid support

-

Concentrated ammonium (B1175870) hydroxide (B78521) solution (28-30%) or a mixture of ammonium hydroxide and methylamine (AMA)

Procedure:

-

Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

-

Add concentrated ammonium hydroxide or AMA solution to the vial.

-

Heat the vial at 55-65°C for the recommended time (typically 1-4 hours for Pac groups).

-

Cool the vial to room temperature and carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Wash the solid support with a small volume of water and combine the washes with the supernatant.

-

Lyophilize or evaporate the solution to obtain the crude deprotected oligonucleotide.

IV. Visualizing the Process: Diagrams and Workflows

To better illustrate the chemical transformations and the overall workflow, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthesis of N2-Phenoxyacetyl-2'-deoxyguanosine.

Caption: Oligonucleotide synthesis workflow using Pac-dG.

Caption: Deprotection of the N2-Phenoxyacetyl group.

V. Conclusion

The N2-Phenoxyacetyl protecting group for guanosine offers a compelling combination of stability during oligonucleotide synthesis and lability under mild basic conditions. This makes it an invaluable tool for the synthesis of a wide range of oligonucleotides, from standard DNA sequences to complex, modified RNA molecules. The quantitative data clearly demonstrates its advantages in terms of deprotection efficiency over more traditional protecting groups. By understanding the underlying chemical principles and adhering to optimized experimental protocols, researchers and drug development professionals can effectively leverage the benefits of this compound to produce high-quality, custom oligonucleotides for their specific applications.

References

- 1. glenresearch.com [glenresearch.com]

- 2. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

Physical and chemical characteristics of N2-Phenoxyacetylguanosine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2-Phenoxyacetylguanosine is a modified nucleoside analog of guanosine (B1672433) that has garnered significant interest within the scientific community, particularly in the fields of immunology and antiviral research. Its defining characteristic is the phenoxyacetyl group attached to the N2 position of the guanine (B1146940) base. This modification confers unique chemical properties and biological activities, most notably its function as an agonist for Toll-like receptor 7 (TLR7). As a TLR7 agonist, this compound has the ability to stimulate the innate immune system, leading to the production of various cytokines and interferons. This activity makes it a promising candidate for the development of novel vaccine adjuvants and antiviral therapeutics. This technical guide provides a detailed overview of the physical and chemical characteristics of this compound, its synthesis and purification, and its mechanism of action through the TLR7 signaling pathway.

Physicochemical Characteristics

This compound is a white to off-white solid. Its fundamental physical and chemical properties are summarized in the table below, providing a foundational dataset for researchers working with this compound.

| Property | Value | Reference |

| CAS Number | 119824-66-7 | [1] |

| Molecular Formula | C₁₈H₁₉N₅O₇ | [1] |

| Molecular Weight | 417.37 g/mol | [1] |

| Melting Point | 159-160 °C | |

| Solubility | Soluble in DMSO, slightly soluble in methanol. | |

| Appearance | White to off-white solid | |

| Storage | 2-8 °C | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the chemical modification of guanosine. A general synthetic approach involves the coupling of a protected guanosine derivative with a phenoxyacetylating agent.

General Synthesis Protocol

-

Protection of Guanosine: The hydroxyl groups of the ribose sugar and other reactive sites on the guanine base are protected using appropriate protecting groups to ensure selective acylation at the N2 position.

-

Acylation: The protected guanosine is then reacted with a phenoxyacetylating agent, such as phenoxyacetyl chloride or phenoxyacetic anhydride, in the presence of a base to facilitate the acylation reaction at the exocyclic amino group.

-

Deprotection: Following the acylation step, the protecting groups are removed under specific conditions to yield the final this compound product.

Purification

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely used technique for this purpose.

Experimental Protocol: Column Chromatography Purification

-

Stationary Phase: Silica (B1680970) gel is commonly used as the stationary phase for the purification of polar compounds like nucleoside analogs.

-

Mobile Phase: A gradient of solvents with increasing polarity is typically employed. A common mobile phase system could be a mixture of a non-polar solvent like dichloromethane (B109758) or chloroform (B151607) and a polar solvent like methanol. The gradient is optimized to achieve the best separation of the desired product from impurities.

-

Procedure:

-

The crude reaction mixture is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel column.

-

The mobile phase is then passed through the column under gravity or with the application of low pressure (flash chromatography).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure this compound.

-

The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified solid.

-

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of this compound and to provide information about its fragmentation pattern, which can further confirm its structure. The expected molecular ion peak would correspond to the calculated molecular weight of 417.37 g/mol .

Biological Activity and Mechanism of Action

This compound exhibits its biological activity primarily through the activation of Toll-like receptor 7 (TLR7), a key component of the innate immune system.

TLR7 Agonism and Signaling Pathway

TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a common molecular pattern associated with viral infections. Upon binding of an agonist like this compound, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and IRF7. The activation of these transcription factors results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (e.g., IFN-α, IFN-β).

References

The Phenoxyacetyl Group in Guanosine Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of nucleosides is a cornerstone of modern therapeutic and diagnostic development. Among the various chemical modifications, the introduction of a phenoxyacetyl group to guanosine (B1672433) has proven to be a valuable tool, primarily in the realm of oligonucleotide synthesis. This technical guide provides an in-depth analysis of the role of the phenoxyacetyl group in guanosine modification, with a focus on its application as a protecting group for the N2-exocyclic amine. The guide details its chemical properties, provides relevant quantitative data, outlines experimental protocols, and visualizes its role in synthetic workflows.

Core Function: A Labile Protecting Group for RNA Synthesis

The phenoxyacetyl (Pac) group's principal role in guanosine modification is to serve as a temporary protecting group for the N2-amino functionality of the guanine (B1146940) base. This protection is essential during the automated solid-phase synthesis of RNA oligonucleotides. The Pac group prevents unwanted side reactions at the N2-amino position during the phosphoramidite (B1245037) coupling cycles.

Its popularity stems from its lability under mild basic conditions, which allows for its rapid removal at the end of the synthesis without damaging the sensitive RNA molecule. This is particularly crucial for the synthesis of long oligonucleotides or those containing other sensitive modifications. The use of the phenoxyacetyl group is preferred for its sensitivity to basic nucleophiles under relatively mild conditions, which ensures that its cleavage is quantitative—a critical factor for the purity of synthetic nucleic acids intended for therapeutic applications.

Quantitative Data: Deprotection Kinetics

A key advantage of the phenoxyacetyl group is its rapid rate of cleavage compared to other commonly used acyl protecting groups such as acetyl (Ac), benzoyl (Bz), and isobutyryl (iBu). This allows for faster and milder deprotection protocols, minimizing potential damage to the synthesized RNA strand.

| Protecting Group | Reagent/Solvent | Half-life (t½) | Relative Lability vs. Isobutyryl |

| N2-Phenoxyacetyl (Pac) | 2.0 M NH3 in Methanol | 18 min | ~230x faster[1] |

| N2-Phenoxyacetyl (Pac) | Ethanolic Ammonia (B1221849) | < 2 hours for complete cleavage | Significantly faster |

| N2-Acetyl (Ac) | 2.0 M NH3 in Methanol | ~2 hours | ~4x faster[1] |

| N2-Isobutyryl (iBu) | 2.0 M NH3 in Methanol | ~70 hours | 1x (baseline) |

| N2-Benzoyl (Bz) | 2.0 M NH3 in Methanol | ~12 hours | ~6x slower |

Table 1: Comparative deprotection half-lives of N2-acyl protecting groups on guanosine. Data compiled from studies on deprotection kinetics.[1][2]

Experimental Protocols

The following are representative protocols for the introduction and removal of the N2-phenoxyacetyl group in the context of preparing guanosine for oligonucleotide synthesis.

Protocol for N2-Phenoxyacetylation of Guanosine

This protocol describes the regioselective N2-acylation of guanosine, often following the protection of the hydroxyl groups. A common strategy involves transient silylation of the hydroxyl groups to facilitate the reaction.

Objective: To introduce a phenoxyacetyl group at the N2 position of guanosine.

Materials:

-

Guanosine

-

1,1,1,3,3,3-Hexamethyldisilazane (HMDS)

-

Chlorotrimethylsilane (TMSCl)

-

Pyridine (B92270) (anhydrous)

-

Phenoxyacetyl chloride

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Silylation: A suspension of dried guanosine in anhydrous pyridine is treated with HMDS and a catalytic amount of TMSCl. The mixture is heated to reflux until a clear solution is obtained, indicating the formation of persilylated guanosine. The solvent is then removed under reduced pressure.

-

Acylation: The silylated guanosine residue is dissolved in anhydrous DCM. The solution is cooled to 0°C, and phenoxyacetyl chloride is added dropwise with stirring under an inert atmosphere (e.g., argon). The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: The reaction mixture is quenched by the slow addition of a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Desilylation & Purification: The crude product is treated with aqueous ammonia or a fluoride (B91410) source (e.g., TBAF in THF) to remove the silyl (B83357) protecting groups from the ribose hydroxyls. The resulting N2-phenoxyacetyl-guanosine is then purified by silica gel column chromatography. A reported yield for a similar regioselective phenoxyacetylation is approximately 70%.

Protocol for Deprotection of N2-Phenoxyacetyl Group from a Synthetic Oligonucleotide

This protocol outlines the final deprotection step to remove the Pac group from the guanine bases, as well as other protecting groups, after solid-phase RNA synthesis.

Objective: To cleave the N2-phenoxyacetyl groups from a synthesized RNA oligonucleotide.

Materials:

-

CPG-solid support with synthesized oligonucleotide

-

Ammonium (B1175870) hydroxide (B78521) solution (28-30%)

-

or Ethanolic Methylamine (B109427) (EMAM) solution

Procedure:

-

Cleavage and Deprotection: The solid support is transferred to a sealed vial. A solution of concentrated ammonium hydroxide and ethanol (3:1, v/v) is added.

-

Incubation: The vial is heated at 55°C for 4-8 hours. For more sensitive sequences, the deprotection can be carried out at room temperature for 12-16 hours. Alternatively, for a faster deprotection, an ethanolic methylamine solution can be used at 65°C for 10-20 minutes.

-

Isolation: After cooling, the supernatant containing the cleaved and deprotected oligonucleotide is removed. The solid support is washed with a small volume of water/ethanol.

-

Evaporation: The combined supernatant and washes are concentrated to dryness using a vacuum concentrator. The resulting crude RNA is then ready for purification (e.g., by HPLC or PAGE).

Direct Biological Activity

Current scientific literature does not indicate a direct biological or signaling role for N2-phenoxyacetyl-guanosine itself. Its function is almost exclusively that of a synthetic intermediate, designed to be efficiently removed to yield a native guanosine residue within an RNA oligonucleotide. The phenoxyacetyl moiety is not known to act as a pharmacophore in this context. The biological activity of interest arises from the final, deprotected RNA molecule.

Visualizations: Workflow and Logical Relationships

Workflow for RNA Synthesis Using N2-Pac-Guanosine Phosphoramidite

The following diagram illustrates the standard solid-phase synthesis cycle for RNA, highlighting the role of the N2-phenoxyacetyl-protected guanosine phosphoramidite.

Caption: Automated solid-phase RNA synthesis cycle.

Logical Relationship of Guanosine Protecting Groups

This diagram illustrates the logical hierarchy and purpose of the different protecting groups used for a guanosine phosphoramidite building block in RNA synthesis.

Caption: Orthogonal protection strategy for guanosine.

References

N2-Phenoxyacetylguanosine: A Technical Guide to Its Identification, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N2-Phenoxyacetylguanosine, a synthetic nucleoside analog. It details the compound's identification, including its Chemical Abstracts Service (CAS) number and key chemical properties. Detailed experimental protocols for its synthesis, purification, and characterization are presented. Furthermore, this guide explores the known biological activity of this compound, focusing on its role as a Toll-like receptor 7 (TLR7) agonist and its potential implications in immunology and oncology.

Compound Identification

This compound is a modified guanosine (B1672433) molecule where a phenoxyacetyl group is attached to the exocyclic amine at the N2 position of the guanine (B1146940) base.

CAS Number: 119824-66-7[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C18H19N5O7 | [1] |

| Molecular Weight | 417.37 g/mol | [1] |

| Melting Point | 159-160 °C | |

| Appearance | White to off-white powder | |

| Storage | 2°C - 8°C | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of guanosine. A common method involves the transient protection of the hydroxyl groups of the ribose moiety, followed by reaction with phenoxyacetyl chloride.

Materials:

-

Guanosine

-

Pyridine, anhydrous

-

Chlorotrimethylsilane (B32843) (TMSCl)

-

Phenoxyacetyl chloride

-

Acetonitrile (B52724), anhydrous

-

Ammonia (B1221849) solution (29%)

-

Methanol

-

Diethyl ether

Procedure:

-

Transient Protection: In a round-bottom flask, dissolve guanosine in anhydrous pyridine. Cool the solution in an ice bath.

-

Add chlorotrimethylsilane dropwise to the solution while stirring. The TMS groups will protect the hydroxyl groups of the ribose.

-

Acylation: In a separate flask, dissolve 1-hydroxybenzotriazole in a mixture of anhydrous acetonitrile and pyridine. Add phenoxyacetyl chloride to this solution.

-

Slowly add the guanosine solution to the phenoxyacetyl chloride/HOBt mixture. Allow the reaction to proceed overnight at room temperature with continuous stirring.

-

Deprotection: After the reaction is complete, cool the mixture in an ice bath and add water to quench any excess reagents. Subsequently, add a 29% ammonia solution to remove the TMS protecting groups from the ribose hydroxyls.

-

Work-up and Crystallization: Remove the solvents by rotary evaporation. Dilute the resulting residue with water. Wash the aqueous solution with chloroform and then with diethyl ether to remove impurities.

-

Concentrate the aqueous solution. This compound will crystallize out of the solution. The crystals can be collected by filtration, washed with cold diethyl ether, and dried. A typical yield is around 80%.[2]

Purification by Silica (B1680970) Gel Column Chromatography

Further purification of this compound can be achieved using silica gel column chromatography.[3][4][5][6][7]

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Chloroform

-

Methanol

Procedure:

-

Column Packing: Prepare a slurry of silica gel in chloroform and pour it into a chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

-

Elution: Elute the column with a mobile phase of chloroform and methanol, typically in a ratio of 80:20 (v/v).[2]

-

Fraction Collection: Collect the fractions as they elute from the column.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to elucidate the chemical structure of the molecule. The proton NMR spectrum of guanosine can be used as a reference for peak assignments.[8] The presence of peaks corresponding to the phenoxyacetyl group and the shifts in the guanine and ribose protons will confirm the successful synthesis.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the compound.

Biological Activity

This compound, as a guanosine analog, is recognized as an agonist for Toll-like receptor 7 (TLR7).[9] TLR7 is an endosomal receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA viruses.

TLR7 Signaling Pathway

The activation of TLR7 by this compound is believed to initiate a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.

Immunostimulatory Effects

The activation of the TLR7 pathway by guanosine analogs leads to the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-12 (IL-12).[10] This immunostimulatory activity suggests potential applications for this compound as an antiviral agent or a vaccine adjuvant.

Potential in Oncology

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer therapies.[11] Nucleoside analogs are a class of compounds known to interfere with cellular processes and induce apoptosis in cancer cells. While specific data for this compound is emerging, the activation of apoptotic pathways, such as the caspase cascade, is a promising area of investigation for its potential anticancer effects.[12][13][14][15]

Conclusion

This compound is a well-characterized synthetic nucleoside analog with the CAS number 119824-66-7. Its synthesis and purification can be achieved through established organic chemistry protocols. The primary biological activity of this compound identified to date is its role as a TLR7 agonist, leading to the induction of an innate immune response. This property positions it as a compound of interest for further research in the development of novel immunotherapies and antiviral agents. Future studies are warranted to fully elucidate its potential in oncology and other therapeutic areas.

References

- 1. pnas.org [pnas.org]

- 2. academic.oup.com [academic.oup.com]

- 3. web.uvic.ca [web.uvic.ca]

- 4. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 5. column-chromatography.com [column-chromatography.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chemiis.com [chemiis.com]

- 8. hmdb.ca [hmdb.ca]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pnas.org [pnas.org]

- 11. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Solubility and Stability of N²-Phenoxyacetylguanosine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature lacks specific quantitative solubility and stability data for N²-Phenoxyacetylguanosine. This guide provides a comprehensive framework of established experimental protocols and best practices for determining these critical parameters. The quantitative data presented herein is illustrative and should be considered hypothetical.

Introduction

N²-Phenoxyacetylguanosine is a modified nucleoside, a class of compounds of significant interest in therapeutic and diagnostic research. As with any chemical entity intended for biological application, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are foundational parameters that influence bioavailability, formulation, storage, and ultimately, the therapeutic efficacy and safety of a potential drug candidate. Poor solubility can hinder absorption and lead to unreliable results in bioassays, while instability can result in loss of potency and the formation of potentially toxic degradation products.[1][2]

This technical guide details the standard methodologies for comprehensively evaluating the solubility and stability of N²-Phenoxyacetylguanosine. It is designed to provide researchers and drug development professionals with the necessary protocols to generate reliable and reproducible data, ensuring a solid foundation for further development.

Part 1: Solubility Assessment

The solubility of a compound is a critical determinant of its behavior in both in vitro and in vivo systems. The two primary types of solubility measured during drug discovery are kinetic and thermodynamic solubility.

-

Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation period when added from a concentrated organic stock (e.g., DMSO). It reflects the solubility under conditions often found in high-throughput screening assays.[3][4][5]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with its solid phase. This is a more accurate measure for formulation and biopharmaceutical classification.[2][6][7]

Illustrative Solubility Data

The following table presents a hypothetical summary of solubility data for N²-Phenoxyacetylguanosine in various common solvents, as would be determined by the protocols described below.

| Solvent System | Assay Type | Temperature (°C) | Hypothetical Solubility (µg/mL) | Hypothetical Molar Solubility (µM) |

| Deionized Water | Thermodynamic | 25 | 15 | 36 |

| PBS (pH 7.4) | Thermodynamic | 25 | 25 | 60 |

| PBS (pH 7.4) | Kinetic (2h) | 25 | 45 | 108 |

| Ethanol | Thermodynamic | 25 | >1000 | >2395 |

| DMSO | Thermodynamic | 25 | >10000 | >23950 |

Experimental Protocols

This method determines the equilibrium solubility and is considered the gold standard.

-

Preparation: Add an excess amount of solid N²-Phenoxyacetylguanosine (ensuring undissolved solid remains) to a known volume of the desired solvent (e.g., PBS pH 7.4) in a glass vial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and separate the undissolved solid by centrifugation (e.g., 15,000 rpm for 20 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Prepare a series of calibration standards of N²-Phenoxyacetylguanosine in the appropriate solvent. Analyze the filtered supernatant and the standards using a validated stability-indicating HPLC-UV method.

-

Calculation: Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve. This concentration represents the thermodynamic solubility.

This high-throughput method is suitable for early discovery screening.[4][8][9]

-

Stock Solution: Prepare a high-concentration stock solution of N²-Phenoxyacetylguanosine in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well or 384-well microplate, add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS pH 7.4). Prepare serial dilutions to cover a range of concentrations. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effect.[3][5]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short, defined period (e.g., 2 hours).[3]

-

Measurement: Measure the light scattering of each well using a laser nephelometer. The intensity of scattered light is proportional to the amount of precipitated (undissolved) compound.[9]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the point of precipitation.

Visualization: Solubility Determination Workflow

Part 2: Stability Assessment (Forced Degradation Studies)

Forced degradation, or stress testing, is a critical component of drug development that elucidates the intrinsic stability of a molecule.[10] By subjecting the compound to conditions more severe than accelerated stability testing, these studies help identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][11] The typical extent of degradation targeted is 5-20% to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.[10]

Illustrative Stability Data

The following table provides a hypothetical summary of the stability of N²-Phenoxyacetylguanosine under various forced degradation conditions.

| Stress Condition | Reagent/Parameters | Duration | Hypothetical % Degradation | Major Degradation Products |

| Hydrolytic | 0.1 M HCl | 24 h | 18% | Guanosine (B1672433), Phenoxyacetic acid |

| Water (pH ~7) | 7 days | < 2% | Not Detected | |

| 0.1 M NaOH | 8 h | 25% | Guanosine, Phenoxyacetic acid | |

| Oxidative | 3% H₂O₂ | 24 h | 8% | Oxidized guanosine species |

| Thermal | 60°C (in solution) | 7 days | 5% | Minor unspecified peaks |

| Photostability | ICH Q1B Option 2 | 1.2M lux-hrs | 12% | Photodegradants |

Experimental Protocols

A validated stability-indicating HPLC-UV method is required for all stability studies to separate the parent compound from any degradants. A stock solution of N²-Phenoxyacetylguanosine is prepared and diluted in the respective stress media. Samples are taken at various time points, neutralized if necessary, and analyzed. A control sample (stored at 2-8°C, protected from light) is analyzed concurrently.

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) if no degradation is observed.[12]

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Incubate at room temperature. Basic hydrolysis is often rapid for acylated compounds.

-

Neutral Hydrolysis: Dissolve the compound in purified water. Incubate at an elevated temperature (e.g., 60°C).

-

Procedure: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) in water.[13]

-

Incubation: Store the solution at room temperature, protected from light.

-

Procedure: Store a solution of the compound (e.g., in PBS pH 7.4) and a sample of the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).[13]

-

Humidity: For the solid sample, a controlled humidity chamber (e.g., 75% RH) can also be used.[14]

-

Procedure: Expose a solution and a solid sample of the compound to a light source that meets ICH Q1B guideline specifications.[15][16][17] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17]

-

Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls to separate light-induced degradation from thermal effects.[18]

Visualization: Forced Degradation Workflow

Part 3: Interplay of Physicochemical Properties in Drug Development

The data generated from solubility and stability studies are not isolated metrics; they are interconnected and profoundly influence the entire drug development pipeline. The diagram below illustrates the logical relationships between these core properties and key development stages. Early characterization allows for informed decisions, mitigating risks and optimizing the path to a viable drug candidate.

Visualization: Drug Development Logic Pathway

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. evotec.com [evotec.com]

- 7. In-vitro Thermodynamic Solubility protocol v1 [protocols.io]

- 8. enamine.net [enamine.net]

- 9. bmglabtech.com [bmglabtech.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. onyxipca.com [onyxipca.com]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. SOP for Forced Degradation Study [m-pharmainfo.com]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 16. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. database.ich.org [database.ich.org]

- 18. m.youtube.com [m.youtube.com]

Spectroscopic data (NMR, Mass Spec) for N2-Phenoxyacetylguanosine.

For Immediate Release

This technical guide provides an in-depth overview of N2-Phenoxyacetylguanosine, a critical reagent in the synthesis of oligonucleotides. The document is intended for researchers, scientists, and professionals in the fields of drug development and nucleic acid chemistry, offering detailed experimental protocols, expected spectroscopic data, and a visualization of its application in solid-phase synthesis.

Spectroscopic Data (Expected Values)

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) |

| H8 (Guanine) | 7.8 - 8.2 |

| H1' (Ribose) | 5.8 - 6.0 |

| Phenyl (Phenoxyacetyl) | 6.9 - 7.4 |

| CH₂ (Phenoxyacetyl) | 4.7 - 4.9 |

| Ribose Protons (H2', H3', H4', H5') | 3.9 - 4.5 |

| NH (Amide) | 11.5 - 12.0 |

| NH₂ (Guanine - if unprotected) | 6.4 - 6.8 |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary depending on the solvent and concentration.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=O (Phenoxyacetyl) | 168 - 172 |

| C=O (Guanine) | 155 - 158 |

| Aromatic C (Guanine) | 115 - 152 |

| Aromatic C (Phenoxyacetyl) | 114 - 158 |

| C1' (Ribose) | 86 - 88 |

| Ribose Carbons (C2', C3', C4', C5') | 60 - 75 |

| CH₂ (Phenoxyacetyl) | 67 - 69 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent.

Mass Spectrometry

For mass spectrometry, the expected molecular ion peak ([M+H]⁺) for this compound (C₁₈H₁₉N₅O₇) would be approximately m/z 418.14. Fragmentation would likely involve the loss of the phenoxyacetyl group, the ribose sugar, and characteristic cleavages of the guanine (B1146940) base.

Experimental Protocols

The following section details a generalized protocol for the synthesis of this compound, a critical step prior to its use in oligonucleotide synthesizers.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of guanosine (B1672433). A common method involves the transient silylation of guanosine to enhance its solubility and reactivity in organic solvents, followed by reaction with phenoxyacetyl chloride.

Materials:

-

Guanosine

-

Hexamethyldisilazane (HMDS)

-

Chlorotrimethylsilane (TMSCl)

-

Pyridine (anhydrous)

-

Phenoxyacetyl chloride

-

Dichloromethane (DCM, anhydrous)

-

Methanol

-

Ammonia (B1221849) solution

Procedure:

-

Silylation: Guanosine is suspended in anhydrous pyridine. HMDS and a catalytic amount of TMSCl are added, and the mixture is heated to reflux until a clear solution is obtained, indicating the formation of the persilylated guanosine.

-

Acylation: The reaction mixture is cooled, and phenoxyacetyl chloride is added dropwise. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Desilylation: Methanol and then an aqueous ammonia solution are added to the reaction mixture to remove the silyl (B83357) protecting groups.

-

Purification: The product is purified by silica (B1680970) gel column chromatography to yield this compound.

Solid-Phase Oligonucleotide Synthesis Workflow

This compound is utilized as a phosphoramidite (B1245037) building block in automated solid-phase oligonucleotide synthesis. The following diagram illustrates the key steps in a single cycle of chain elongation on a solid support.

Caption: Solid-Phase Oligonucleotide Synthesis Cycle.

The synthesis cycle begins with the removal of the acid-labile dimethoxytrityl (DMT) group from the 5'-hydroxyl of the growing oligonucleotide chain. The this compound phosphoramidite is then activated and coupled to the free 5'-hydroxyl. Any unreacted hydroxyl groups are capped to prevent the formation of deletion mutants. Finally, the newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups, including the N2-phenoxyacetyl group, are removed.

Methodological & Application

Application Notes and Protocols for N2-Phenoxyacetylguanosine in Solid-Phase Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of N2-Phenoxyacetylguanosine (Pac-dG) phosphoramidite (B1245037) in automated solid-phase oligonucleotide synthesis. The phenoxyacetyl (Pac) protecting group offers significant advantages in terms of deprotection efficiency, enabling the rapid and clean synthesis of standard and modified oligonucleotides.

Introduction

The phenoxyacetyl (Pac) group is a base-labile protecting group for the exocyclic amine of guanosine. Its primary advantage over the more traditional isobutyryl (iBu) group is its significantly faster removal under milder basic conditions. This property is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications that are susceptible to degradation under harsh deprotection conditions. The use of Pac-dG allows for "fast-deprotection" protocols, significantly reducing the overall synthesis time.

Key Advantages of this compound

-

Rapid Deprotection: The Pac group is highly labile to aminolytic cleavage, allowing for significantly shorter deprotection times compared to standard protecting groups like isobutyryl.

-

Mild Deprotection Conditions: The lability of the Pac group permits the use of milder deprotection reagents and conditions, which is crucial for the synthesis of oligonucleotides with sensitive functionalities.

-

High Purity Oligonucleotides: The clean and efficient removal of the Pac group minimizes the formation of side products, leading to higher purity of the final oligonucleotide.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of this compound in solid-phase oligonucleotide synthesis.

| Parameter | This compound (Pac-dG) | N2-isobutyrylguanosine (iBu-dG) | Reference |

| Deprotection Lability | ~230 times more labile | Standard | [1] |

| Typical Coupling Efficiency | >99% | >99% | General knowledge |

| Deprotection Time (AMA) | 10 minutes at 65°C | 10 minutes at 65°C | [2] |

| Deprotection Time (NH4OH) | < 4 hours at room temperature | 8-16 hours at 55°C | [3] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis Cycle using this compound Phosphoramidite

This protocol outlines the standard steps for incorporating a Pac-dG monomer into a growing oligonucleotide chain on an automated DNA/RNA synthesizer.

1. Deblocking (Detritylation):

- Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

- Procedure: The 5'-O-Dimethoxytrityl (DMT) group is removed from the support-bound oligonucleotide by treatment with the deblocking solution. The resulting orange-colored trityl cation is washed away. The intensity of the color can be used to monitor coupling efficiency.

- Time: 60-120 seconds.

2. Coupling:

- Reagents:

- 0.1 M N2-Phenoxyacetyl-5'-O-DMT-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite in anhydrous Acetonitrile.

- 0.45 M Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 2,5-Dicyanoimidazole (DCI)) in anhydrous Acetonitrile.

- Procedure: The Pac-dG phosphoramidite and activator are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the support-bound oligonucleotide.

- Time: 60-180 seconds. While standard coupling times are often sufficient, extending the coupling time for modified phosphoramidites can ensure higher efficiency.

3. Capping:

- Reagents:

- Capping Reagent A: Acetic Anhydride/2,6-Lutidine/THF.

- Capping Reagent B: 16% N-Methylimidazole in THF.

- Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.

- Time: 30-60 seconds.

4. Oxidation:

- Reagent: 0.02 M Iodine in THF/Pyridine/Water.

- Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester.

- Time: 30-60 seconds.

These four steps are repeated for each monomer in the desired oligonucleotide sequence.

Protocol 2: Cleavage and Deprotection of Oligonucleotides containing this compound

This protocol describes the final step of obtaining the free oligonucleotide after synthesis. The use of AMA (Ammonium hydroxide/Methylamine) is recommended for rapid deprotection.

1. Reagent Preparation:

- AMA Solution: Mix equal volumes of concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine.

2. Cleavage from Solid Support and Deprotection:

- Procedure:

- Transfer the solid support from the synthesis column to a 2 mL screw-cap vial.

- Add 1-2 mL of the AMA solution to the vial.

- Seal the vial tightly.

- Incubate the vial in a heating block at 65°C for 10-15 minutes. This step simultaneously cleaves the oligonucleotide from the support and removes the phenoxyacetyl protecting groups from the guanine (B1146940) bases, as well as other standard base protecting groups (e.g., benzoyl-dA, benzoyl-dC, or acetyl-dC) and the cyanoethyl groups from the phosphate backbone.

- Allow the vial to cool to room temperature.

- Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

- Evaporate the solution to dryness using a vacuum concentrator.

3. Post-Deprotection Work-up:

- Resuspend the dried oligonucleotide pellet in an appropriate buffer or sterile water.

- Quantify the oligonucleotide by measuring its absorbance at 260 nm.

- Analyze the purity of the oligonucleotide by HPLC or gel electrophoresis.

Visualizations

Solid-Phase Oligonucleotide Synthesis Workflow

Caption: Workflow for solid-phase oligonucleotide synthesis using this compound.

Deprotection Mechanism of this compound

References

- 1. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. | Semantic Scholar [semanticscholar.org]

Applications of N²-Phenoxyacetylguanosine in mRNA Synthesis and Labeling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of messenger RNA (mRNA) molecules is a critical area of research and development, with significant implications for therapeutics, vaccines, and diagnostics. The introduction of modified nucleotides during or after mRNA synthesis can enhance stability, improve translational efficiency, and enable specific labeling for tracking and functional studies. N²-Phenoxyacetylguanosine (N²-Pac-G) is a modified guanosine (B1672433) analog that offers unique advantages in these applications. The phenoxyacetyl group serves as a transient protecting group during solid-phase RNA synthesis and presents a potential target for specific chemical labeling in enzymatically synthesized mRNA.[1][2][3][4] This document provides detailed application notes and protocols for the use of N²-Phenoxyacetylguanosine in mRNA synthesis and subsequent labeling.

Application Notes

N²-Phenoxyacetyl Protecting Group in RNA Synthesis

The N²-amino group of guanosine is a common site for modification to prevent side reactions during chemical RNA synthesis. The phenoxyacetyl (Pac) group is a well-established protecting group for this purpose.[1][4]

-

Lability and Deprotection: The phenoxyacetyl group is significantly more labile than traditional protecting groups like isobutyryl under basic conditions.[3] This allows for milder deprotection conditions, which is advantageous for the synthesis of long or sensitive RNA sequences.[2] Treatment with aqueous methylamine (B109427) can rapidly and completely remove the Pac group.[2][3] Ethanolic ammonia (B1221849) can also be used for selective deprotection.[2]

-

Solid-Phase Synthesis: N²-Phenoxyacetylguanosine phosphoramidites are utilized in automated solid-phase RNA synthesis, demonstrating high coupling efficiencies.[1]

Co-transcriptional Incorporation of N²-Phenoxyacetylguanosine Triphosphate (N²-Pac-GTP) in mRNA Synthesis

In vitro transcription (IVT) is the primary method for generating large quantities of mRNA. By substituting standard GTP with N²-Pac-GTP in the IVT reaction, mRNA molecules containing the phenoxyacetyl modification can be produced.

-

T7 RNA Polymerase Compatibility: T7 RNA polymerase, a key enzyme in IVT, is known to be tolerant of a wide range of modified nucleotide substrates at the N² position of guanosine.[5] While specific data for N²-Pac-GTP is limited, the general acceptance of N²-alkylated and acylated GTP analogs suggests that N²-Pac-GTP is a viable substrate for T7 RNA polymerase.

-

Potential Impact on Yield and Purity: The incorporation of modified nucleotides can sometimes affect the overall yield of the transcription reaction.[6] It is recommended to optimize the concentration of N²-Pac-GTP and the overall reaction conditions to maximize yield. The presence of the bulky phenoxyacetyl group may potentially reduce the formation of double-stranded RNA (dsRNA) byproducts, a common issue in IVT, although this requires experimental validation.

Post-transcriptional Labeling of N²-Phenoxyacetylated mRNA